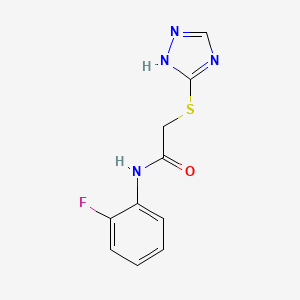

2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The asymmetric synthesis of novel derivatives, including those related to 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide, involves several key steps. A notable approach includes the reduction of o-nitrobenzyl oxime ethers with borane in the presence of oxazaborolidenes, followed by the reaction of amines with 2-chloroacetyl chloride and thiobenzimidazole to yield the target compounds with high yields (Łączkowski, 2013).

Molecular Structure Analysis

The molecular structure of derivatives akin to 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide has been elucidated through various spectroscopic methods. Techniques such as 1H NMR, FTIR (Fourier Transform Infrared Spectroscopy), MS (Mass Spectroscopy), and elemental analysis confirm the structures of synthesized compounds, highlighting the importance of the benzimidazole core and substituent groups in defining their chemical behavior (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Compounds featuring the benzimidazole motif, such as 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide, exhibit a variety of chemical reactions due to their rich electron system. These reactions include nucleophilic substitution and the formation of complexes with metals, which are critical for their application in creating more complex molecular architectures. The presence of the benzimidazole group contributes significantly to the chemical stability and reactivity of these molecules (Shibuya et al., 2018).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One of the key applications of benzimidazole derivatives, including compounds structurally related to 2-(1H-benzimidazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide, is in the field of corrosion inhibition. These compounds have been shown to effectively inhibit corrosion in carbon steel within acidic environments, demonstrating high efficiency at low concentrations. Their inhibitory action is attributed to adsorption onto the metal surface, forming a protective layer that reduces corrosion rates significantly (Rouifi et al., 2020).

Antimicrobial Activity

Benzimidazole derivatives also exhibit significant antimicrobial activity. Notably, specific substitutions on the benzimidazole ring enhance their potency against resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential for developing new antimicrobial agents based on this scaffold (Chaudhari et al., 2020).

Antioxidant Properties

In the field of lubricants, certain benzimidazole derivatives have been synthesized and tested as antioxidants for local base oil. These compounds were found to improve the oxidation stability of base oils, indicating their potential as effective antioxidants in industrial applications (Basta et al., 2017).

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3OS/c16-10-6-5-9(7-11(10)17)18-14(21)8-22-15-19-12-3-1-2-4-13(12)20-15/h1-7H,8H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWXACLSEBHSLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3,4-difluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)

![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)

![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)

![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)

![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)